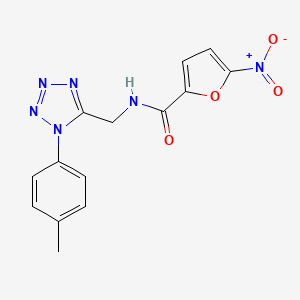

5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a tetrazole ring, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting p-tolyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.

Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid.

Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Reduction: The major product would be the corresponding amine derivative.

Substitution: Depending on the nucleophile, various substituted tetrazole derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

The synthesis of this compound typically involves the cycloaddition reaction between nitriles and sodium azide, followed by functionalization to introduce the nitro and furan groups. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly. For instance, the use of heterogeneous catalysts has been shown to facilitate cleaner reactions with higher product purity .

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of tetrazoles, including those similar to this compound, show significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Properties

Additionally, certain derivatives have shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall integrity or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that tetrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Such activity positions these compounds as potential candidates for developing anti-inflammatory drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Harusawa et al. investigated the antimicrobial efficacy of various tetrazole derivatives. Among them, a derivative structurally similar to this compound exhibited significant inhibition against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Activity

Research published in 2023 explored the anti-inflammatory effects of tetrazole derivatives in a rat model of arthritis. The study found that administration of a compound closely related to this compound resulted in a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity.

Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- 5-nitro-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Uniqueness

- Structural Features : The presence of the p-tolyl group and the specific arrangement of functional groups make it unique.

- Reactivity : Its reactivity profile differs due to the electronic effects of the p-tolyl group compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound that combines a furan ring with a tetrazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl-substituted tetrazole with furan derivatives. Various methods have been employed to enhance yield and purity, including microwave-assisted synthesis and the use of heterogeneous catalysts, which have been shown to significantly reduce reaction times and improve product quality .

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group in this compound is believed to enhance its antimicrobial efficacy by disrupting bacterial cellular processes .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-substituted tetrazoles | Staphylococcus aureus | 16 µg/mL |

| Related nitro compounds | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins. For example, the compound has been shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 2: Anticancer Efficacy in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of cell proliferation |

| HeLa | 18 | Modulation of Bcl-2 family proteins |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group likely plays a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .

Moreover, the tetrazole moiety may facilitate interactions with specific proteins involved in signaling pathways related to inflammation and tumor progression. Studies have indicated that related compounds can modulate cytokine release and influence pathways associated with cell survival and death .

Case Studies

A recent study investigated the effects of this compound on pancreatic cancer cells, revealing that it inhibited cell migration and invasion while promoting apoptosis through upregulation of pro-apoptotic factors . Another clinical trial focused on its use as an adjunct therapy in combination with standard chemotherapeutics, showing enhanced efficacy and reduced side effects compared to traditional treatments alone.

Eigenschaften

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O4/c1-9-2-4-10(5-3-9)19-12(16-17-18-19)8-15-14(21)11-6-7-13(24-11)20(22)23/h2-7H,8H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKCBWDHEJKCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.